molecular formula C10H6F2N2O B1333774 3-(3,5-difluorophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 875664-59-8

3-(3,5-difluorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1333774
CAS No.: 875664-59-8
M. Wt: 208.16 g/mol
InChI Key: WYPNQEHRMYDLFU-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the 3,5-difluorophenyl group and the carbaldehyde functional group at the 4-position makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-difluorophenyl)-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3,5-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the pyrazole ring under acidic conditions. The reaction conditions typically involve heating the mixture in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-(3,5-Difluorophenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(3,5-Difluorophenyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,5-Difluorophenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(3,5-difluorophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand. The presence of the difluorophenyl group can enhance binding affinity and specificity to target proteins. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Difluorophenyl)-1H-pyrazole-4-carbaldehyde
  • 3-(3,5-Difluorophenyl)-1H-pyrazole-4-methanol
  • 3-(3,5-Difluorophenyl)-1H-pyrazole-4-carboxylic acid

Uniqueness

3-(3,5-Difluorophenyl)-1H-pyrazole-4-carbaldehyde is unique due to the specific positioning of the difluorophenyl group and the aldehyde functional group. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the difluorophenyl group can enhance the compound’s stability and binding affinity in biological systems, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(3,5-difluorophenyl)-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O/c11-8-1-6(2-9(12)3-8)10-7(5-15)4-13-14-10/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPNQEHRMYDLFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=C(C=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382469
Record name 5-(3,5-Difluorophenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875664-59-8
Record name 5-(3,5-Difluorophenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 875664-59-8
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